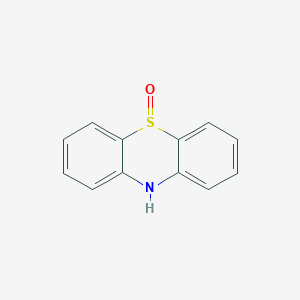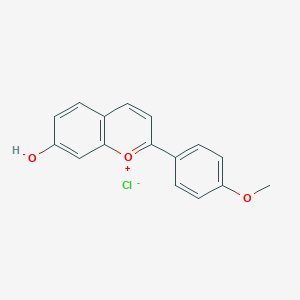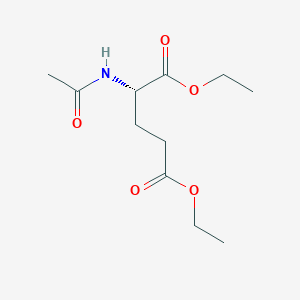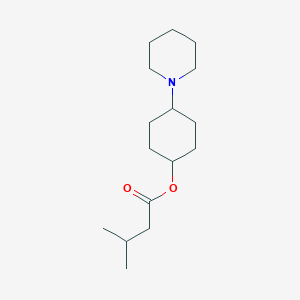
Isovaleric acid, 4-piperidinocyclohexyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isovaleric acid, 4-piperidinocyclohexyl ester, commonly referred to as PCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCE is a derivative of cyclohexane and piperidine, and it has been found to possess unique properties that make it useful in various research studies. In
科学研究应用
PCE has been found to have several potential applications in scientific research. One of the most significant applications of PCE is in the study of NMDA receptors. NMDA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. PCE has been found to be a potent NMDA receptor antagonist, which makes it useful in studying the mechanisms underlying NMDA receptor function.
Another potential application of PCE is in the study of pain. PCE has been found to have analgesic properties, and it has been used in animal studies to investigate the mechanisms underlying pain perception.
作用机制
The mechanism of action of PCE is primarily through its antagonistic effects on NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory. PCE binds to the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of NMDA receptor function leads to a decrease in synaptic plasticity and a reduction in learning and memory.
生化和生理效应
PCE has been found to have several biochemical and physiological effects. In animal studies, PCE has been found to have analgesic properties, which makes it useful in the study of pain. PCE has also been found to have anticonvulsant properties, which makes it useful in the study of epilepsy.
实验室实验的优点和局限性
One of the main advantages of using PCE in lab experiments is its potency as an NMDA receptor antagonist. PCE has been found to be more potent than other NMDA receptor antagonists such as ketamine and phencyclidine. This makes it useful in studies where a high degree of NMDA receptor blockade is required.
One of the limitations of using PCE in lab experiments is its potential toxicity. PCE has been found to be toxic at high doses, and caution should be exercised when handling and administering the compound.
未来方向
There are several future directions for research involving PCE. One area of research is the study of the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. PCE could be used to investigate the mechanisms underlying these disorders and to develop new treatments.
Another area of research is the study of pain and the development of new analgesic drugs. PCE could be used to investigate the mechanisms underlying pain perception and to develop new drugs that target these mechanisms.
Conclusion:
In conclusion, PCE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCE is a potent NMDA receptor antagonist that has been found to have analgesic and anticonvulsant properties. While PCE has several advantages for use in lab experiments, caution should be exercised due to its potential toxicity. There are several future directions for research involving PCE, including the study of psychiatric disorders and the development of new analgesic drugs.
合成方法
The synthesis of PCE involves the reaction between isovaleric acid and 4-piperidinocyclohexanone. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization. PCE is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
属性
CAS 编号 |
1532-04-3 |
|---|---|
产品名称 |
Isovaleric acid, 4-piperidinocyclohexyl ester |
分子式 |
C16H29NO2 |
分子量 |
267.41 g/mol |
IUPAC 名称 |
(4-piperidin-1-ylcyclohexyl) 3-methylbutanoate |
InChI |
InChI=1S/C16H29NO2/c1-13(2)12-16(18)19-15-8-6-14(7-9-15)17-10-4-3-5-11-17/h13-15H,3-12H2,1-2H3 |
InChI 键 |
IRYRSABDVVIVBD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1CCC(CC1)N2CCCCC2 |
规范 SMILES |
CC(C)CC(=O)OC1CCC(CC1)N2CCCCC2 |
其他 CAS 编号 |
1532-04-3 |
同义词 |
4-Piperidinocyclohexanol isovalerate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



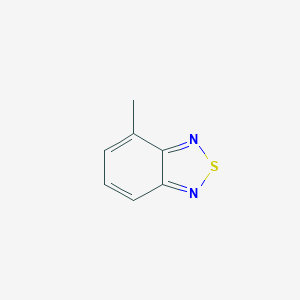
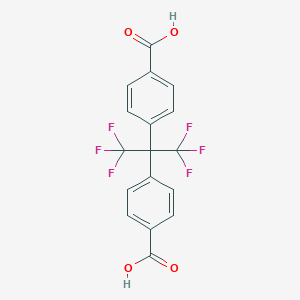
![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)
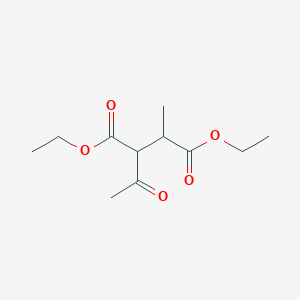
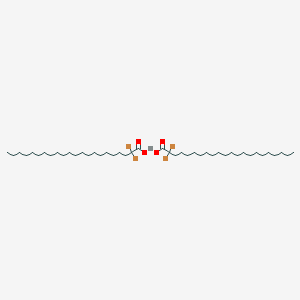

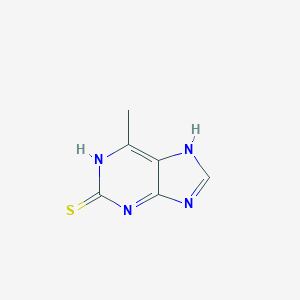
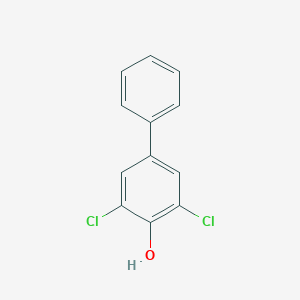
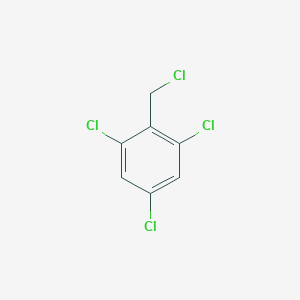
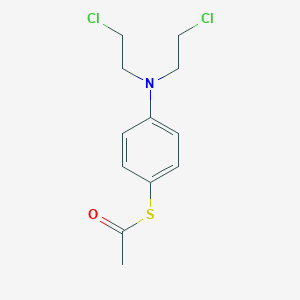
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
